Home > Products > Screening Compounds P36575 > 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide - 478042-52-3

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Catalog Number: EVT-3059814
CAS Number: 478042-52-3
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(4-methoxyphenyl)methyl]-2-(phenylmethyl)-4-thiazolecarboxamide is an aromatic amide and a member of thiazoles.

4′-(4-Methoxyphenyl)-1′-methyl-5-diphenyl-5,6,7,8,9,10-hexahydro-1,3-cyclooctapyrimidino-[2,3-b]thiazole-2-spiro-3′-pyrrolidine-2′-spiro-3″-1H-indole-2″,3(2H,3″H)-dione

Compound Description: This compound is a complex, polycyclic molecule containing a thiazole ring. The research primarily focuses on its crystal structure analysis, highlighting the presence of weak C—H⋯O interactions and N—H⋯N intermolecular interactions. []

Relevance: While the specific biological activity of this compound is not mentioned, its inclusion in this list stems from the shared presence of the thiazole ring, a key structural feature also present in 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This suggests potential similarities in their chemical properties and potential biological activities.

(4R,5R,7S,9R)-5 and (4S,5S,7R,9S)-5

Compound Description: These compounds are enantiomers, meaning they are non-superimposable mirror images of each other. They are spirocyclic [2+3] cycloadducts formed in a stereoselective reaction involving a chiral 1,3-thiazole-5(4H)-thione and an azomethine ylide. [, ]

Relevance: The presence of the 1,3-thiazole ring in these compounds links them structurally to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [, ] The stereoselective synthesis of these enantiomers highlights the importance of chirality in potentially influencing the biological activity of thiazole-containing compounds.

Relevance: The presence of the 1,3-thiazole ring, a central structural element in 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, connects these compounds structurally. [] This suggests potential shared chemical properties and hints at the possibility of the target compound exhibiting biological activity related to M1 receptor modulation, although this requires further investigation.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: This compound, known as Dasatinib (BMS-354825), is a potent pan-Src kinase inhibitor with demonstrated efficacy in both biochemical and cellular assays. It exhibits oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in acute murine models of inflammation. It's also effective in treating chronic adjuvant arthritis in rats. [, , ]

Relevance: The shared 1,3-thiazole-5-carboxamide moiety establishes a structural link between Dasatinib and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [, , ] This structural similarity points towards potential shared chemical properties and suggests that the target compound might also possess kinase inhibitory activity, although this requires further experimental validation.

N-[4-(Substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide Derivatives (107a-m)

Compound Description: This series of novel compounds features a 1,3-thiazole ring with various substitutions at the 4-position and modifications on the acetamide moiety at the 2-position. Some compounds within this series, specifically 107b, 107e, and 107m, showed promising in vitro antibacterial activity against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. []

Relevance: The core 1,3-thiazole ring, with a substituted acetamide at the 2-position, forms the basis of the structural similarity between these derivatives and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This shared scaffold, despite differences in specific substituents, suggests potential commonalities in their chemical behavior. The promising antibacterial activity of some derivatives in this series further hints at the possibility of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide exhibiting antimicrobial properties.

Methyl 2-[2-[(2-Substituted)acetamido]-1,3-thiazol-4-yl]acetate Derivatives (107n-p)

Compound Description: These compounds represent a series of derivatives incorporating a 1,3-thiazole ring with an acetate side chain at the 4-position and a substituted acetamide group at the 2-position. Certain compounds within this series demonstrated notable antifungal activity against a panel of fungal strains, including P. marneffei, T. mentagrophytes, A. flavus, and A. fumigatus. This series provides a platform for further exploration of structure-activity relationships and optimization of antifungal properties. []

Relevance: The common structural feature of the 1,3-thiazole ring with a substituted acetamide at the 2-position establishes a structural link between these derivatives and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This shared scaffold, despite variations in substituents, suggests potential similarities in their chemical properties. The observed antifungal activity in this series raises the possibility of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide also exhibiting antifungal activity.

3-Benzyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Derivatives 8(a-d)

Compound Description: This series of compounds incorporates a 1,2,3-triazole ring linked to a 2,3-dihydro-1,3,4-thiadiazole-2-thione moiety through a benzyl group at the 3-position. The research highlights the promising antibacterial activity of these derivatives against human pathogenic organisms, including E. coli, B. subtilis, and S. typhi. Compounds 8c, featuring a 4-chlorobenzyl substituent, demonstrated particularly potent activity against B. subtilis and S. typhi. []

Relevance: Although the core structures differ, the presence of a thiazole ring in both 3-benzyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione derivatives and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide warrants their inclusion in this list. [] This shared heterocyclic motif, known for its contribution to biological activity in various compounds, suggests potential overlapping chemical properties.

3-Piperazinomethyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Derivatives 9(a-e)

Compound Description: These compounds represent a series of derivatives featuring a 1,2,3-triazole ring connected to a 2,3-dihydro-1,3,4-thiadiazole-2-thione core through a piperazinomethyl group at the 3-position. Research highlights their potent antibacterial activity against human pathogenic organisms, including E. coli, B. subtilis, and S. typhi. Compound 9a, containing an N-methylpiperazine moiety, exhibited particularly high activity against B. subtilis and S. typhi. []

Relevance: While the core structures are different, both 3-piperazinomethyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione derivatives and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide possess a thiazole ring. [] This common heterocyclic motif, known to contribute to biological activity in various compounds, suggests potential commonalities in their chemical properties.

3-Benzyl-2-(3-hydroxy-2-pyridylimino)-4-methyl-2,3-dihydro-1,3-thiazole, C16H15N3OS

Compound Description: This specific thiazole derivative is structurally characterized by a benzyl group at the 3-position and a 3-hydroxy-2-pyridylimino substituent at the 2-position. The research focuses on its crystal structure, highlighting the presence of a bifurcated hydrogen bond involving the hydroxyl H atom. This hydrogen bond plays a crucial role in the formation of centrosymmetric dimers within the crystal lattice. []

Relevance: Both this compound and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide share the 2-benzyl-1,3-thiazole structural motif, underscoring their relationship. [] This shared scaffold suggests potential similarities in their chemical properties, despite variations in substituents at other positions.

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound features a 1,3-thiazole ring linked to a pyrimidine ring. The research focuses on its crystal structure, highlighting the almost co-planar arrangement of the thiazole and pyrimidine rings in one molecule and a larger dihedral angle between them in another molecule within the asymmetric unit. []

Relevance: The shared 1,3-thiazole ring connects this compound structurally to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] Although their core structures differ, the presence of the thiazole ring highlights a potential for shared chemical properties and possible overlapping biological activities.

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

Compound Description: This series of compounds features a complex structure incorporating a benzo[d]oxazole ring system linked to a pyrazole ring. These compounds were synthesized and characterized as part of a study exploring novel heterocyclic compounds with potential biological activities. []

Relevance: Although these compounds do not directly contain a thiazole ring, they are included due to their structural similarity to other compounds on this list that do. Specifically, the presence of a substituted benzoxazole moiety in these compounds and the known biological activity of some thiazole-containing benzoxazoles makes them relevant. [] This suggests that exploring potential connections between these classes of compounds and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide might be worthwhile.

N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides (8e-g)

Compound Description: This series of compounds features a complex structure incorporating a benzo[d]oxazole ring system linked to a pyrazole ring, similar to compounds 8a-d. They differ in the specific substituents on the carboxamide moiety. These compounds were synthesized and characterized as part of a study exploring novel heterocyclic compounds with potential biological activities. []

Relevance: While lacking a thiazole ring, their inclusion stems from their structural relation to other listed compounds containing this heterocycle. The presence of a substituted benzoxazole moiety in these compounds, coupled with the known biological activity of thiazole-containing benzoxazoles, makes them relevant. [] This suggests that investigating potential links between these classes of compounds and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide could be valuable.

1-(1-(Benzo[d]thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (12a-d)

Compound Description: This series of compounds features a benzo[d]thiazole ring system connected to a pyrazole ring through a methylene bridge. They were synthesized and characterized using established procedures, highlighting the continued interest in exploring novel heterocyclic compounds with potential biological activities. []

Relevance: The presence of the benzo[d]thiazole ring directly links these compounds to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This shared heterocyclic motif suggests potential similarities in their chemical properties, despite variations in other parts of the molecules.

N-(1-(Benzo[d]thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides (12e-g)

Compound Description: These compounds represent a series of derivatives incorporating a benzo[d]thiazole ring system linked to a pyrazole ring, similar to compounds 12a-d. They differ in the substituents on the carboxamide group, with morpholine, piperidine, and 4-methylpiperazine moieties. They were synthesized following established procedures, further emphasizing the exploration of novel heterocyclic compounds for potential biological activities. []

Relevance: The presence of the benzo[d]thiazole ring establishes a clear structural connection between these compounds and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This shared heterocyclic motif suggests potential similarities in their chemical properties and highlights the potential for overlapping biological activities.

5-Methylthio-2-thioxo-1,3-dithiol-4-carbonsäure-(N-methyl-anilids)

Compound Description: This compound, a 5-methylthio-2-thioxo-1,3-dithiole-4-carboxamide derivative, is structurally characterized by a 1,3-dithiole ring with a carboxamide substituent. The research focuses on its synthesis and structural elucidation through X-ray crystallography. []

Relevance: While the core structure differs, this compound is included due to the presence of a thiazole ring in related compounds within the study that share structural similarities with 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This indirect link highlights the exploration of diverse thiazole derivatives and their potential biological activities.

N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1)

Compound Description: BF1 is a thiazole derivative that demonstrates cytotoxic effects against various cancer cell lines, including lymphoma cells. Research indicates that BF1 induces both apoptotic and necrotic changes in lymphoma cells, affecting their cellular structure and potentially involving mitochondria in its mechanism of action. [, ]

Relevance: The shared 1,3-thiazole ring directly links BF1 to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [, ] This structural similarity suggests potential commonalities in their chemical properties and hints at the possibility of the target compound also exhibiting cytotoxic activity, although further investigation is needed.

7-Benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2)

Compound Description: PP2, another thiazole derivative, shows cytotoxic activity against cancer cell lines, including lymphoma cells. Studies suggest that PP2 induces structural changes in lymphoma cells, potentially involving mitochondria in its mechanism of action, leading to cell death. [, ]

2-(2-Hydroxymethyl-1,3-dioxolan-4-yl)-1,3-thiazole-4-carboxamide

Compound Description: This compound, a 1,3-thiazole-4-carboxamide derivative, serves as a novel 1,3-dioxolane C-nucleoside analogue of tiazofurin. It's synthesized as part of a study exploring new nucleoside analogues with potential antiviral or anticancer properties. []

Relevance: The presence of the 1,3-thiazole-4-carboxamide moiety directly links this compound to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This shared structural motif suggests potential similarities in their chemical properties and hints at the possibility of overlapping biological activities, although this requires further investigation.

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamide Derivatives (6a-h)

Compound Description: This series of compounds comprises 1,3-thiazole derivatives with a triazole ring connected via a sulfur atom. These derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines representing nine different cancer types. Notably, compounds 6a-c, 6e, and 6f displayed significant activity and selectivity towards melanoma, indicating their potential as lead compounds for developing new melanoma treatments. Additionally, compounds 6a and 6g showed promising activity against breast cancer, highlighting the potential of this series for further exploration as anticancer agents. []

Relevance: The shared 1,3-thiazole core directly links these derivatives to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This structural similarity, despite variations in other substituents, suggests potential shared chemical properties and raises the possibility of the target compound also exhibiting anticancer activity.

6-Methyl-4-aryl-N-aryl dihydropyrimidinone/thiones (A7-A11)

Compound Description: This series of compounds comprises dihydropyrimidine derivatives. Among these, compound A10, specifically 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited potent antileishmanial activity against Leishmania major promastigotes in vitro. This compound demonstrated superior activity compared to the standard drug Glucantim®, with a significantly lower IC50 value. []

Relevance: While the core structures differ, this series of compounds is included due to the presence of substituted phenyl carboxamide groups, a structural feature also present in 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide. [] This structural similarity suggests that exploring potential connections between these classes of compounds, particularly in the context of anti-parasitic activity, might be worthwhile.

N-Heteroaryl-3-(para-methoxybenzyl)aminobutenamide Derivatives (A1-A6)

Compound Description: These are a series of butenamide derivatives containing a heteroaryl group and a para-methoxybenzyl substituent. Within this series, compounds with electron-poor rings, such as isoxazole (A1), showed higher antileishmanial activity. Additionally, the incorporation of an N-benzothiazole ring enhanced the activity compared to a thiazole ring within these derivatives. []

Relevance: Although these compounds lack a thiazole ring, they are included due to their structural similarities with other compounds on this list that do. Specifically, the presence of substituted phenyl and benzyl groups in these derivatives and the known biological activity of some thiazole-containing compounds with similar substitutions makes them relevant. [] This suggests exploring potential connections between these classes of compounds and 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide might be worthwhile.

N-(Aminosulfonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide

Compound Description: This compound is a thiazole-4-carboxamide derivative with a complex substituent at the 2-position, including a sulfonamide group and a 3-phenylpropyl moiety. It belongs to a series of compounds developed as potential antagonists for the LPA receptor. []

Relevance: The 1,3-thiazole-4-carboxamide moiety directly connects this compound to 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, highlighting their structural relationship. [] This shared scaffold suggests they might have similar chemical properties, despite variations in their substituents.

Properties

CAS Number

478042-52-3

Product Name

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

IUPAC Name

2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Molecular Formula

C19H18N2O2S

Molecular Weight

338.43

InChI

InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)12-20-19(22)17-13-24-18(21-17)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

NJKXKQBBRSNLTF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.